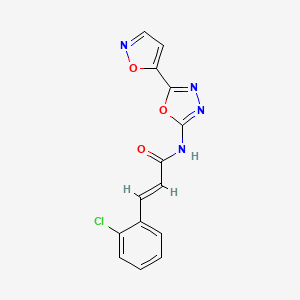
(E)-3-(2-chlorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide, also known as CIOA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CIOA is a member of the oxadiazole family of compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- This compound has been used as a precursor in the synthesis of various heterocyclic compounds, such as imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds have been evaluated for their antimicrobial activity, showcasing the potential of (E)-3-(2-chlorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide in medicinal chemistry (Elmagd et al., 2017).
Herbicidal Activity
- Research has also been conducted on similar compounds for their potential as herbicidal inhibitors, particularly in the context of PSII electron transport. The herbicidal activity of these compounds suggests potential agricultural applications (Wang et al., 2004).
Corrosion Inhibition
- Photo-cross-linkable polymers related to this compound have been synthesized and evaluated for their ability to inhibit corrosion of mild steel in hydrochloric acid medium. This research indicates potential applications in materials science and engineering (Baskar et al., 2014).
Antimicrobial and Toxicity Studies
- Studies have been conducted on oxadiazoles similar to this compound for their antimicrobial activity and toxicity. Such research is crucial in the development of new pharmaceuticals and understanding their safety profile (Machado et al., 2005).
Fungal Pathogens and Pest Insect Control
- A library of compounds including 1,3,4-oxadiazoles has been evaluated for activity against fungal pathogens and pest insects, indicating the potential of these compounds in pest control and agricultural applications (Milinkevich et al., 2009).
Polymer Science
- Research has been conducted on polymers involving similar compounds for applications in controlled-release formulations and as supports for enzyme immobilization. This suggests their utility in various industrial and biotechnological applications (Tai et al., 2002).
Blue Light-Emitting Polyamides
- The compound has been involved in the synthesis of new diamine monomers containing a 1,3,4-oxadiazole ring, used to prepare novel polyamides and poly(amide-imide)s. These polymers exhibit blue fluorescence, opening up possibilities in the field of materials science for optical applications (Hamciuc et al., 2015).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3/c15-10-4-2-1-3-9(10)5-6-12(20)17-14-19-18-13(21-14)11-7-8-16-22-11/h1-8H,(H,17,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHGUYYQBCGRHL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
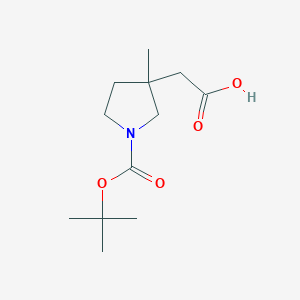
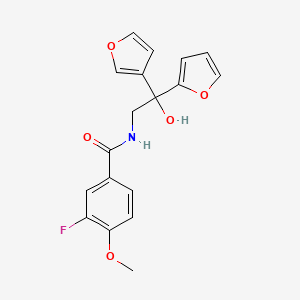
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)


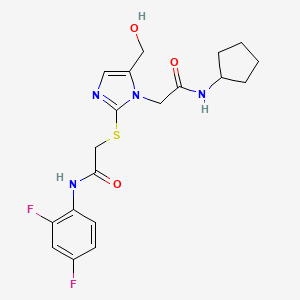
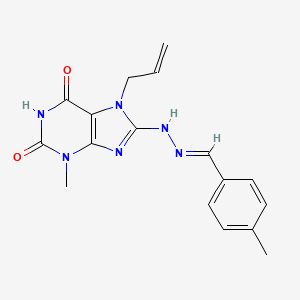
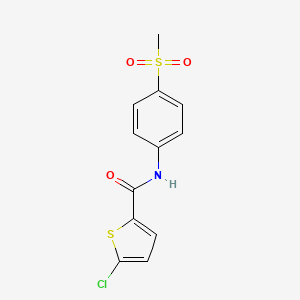
![2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2953828.png)


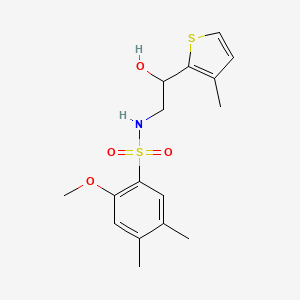
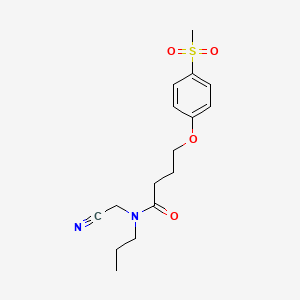
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride](/img/structure/B2953834.png)
